Deferasirox meta isomer
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Overview
Description
Deferasirox meta isomer is a variant of deferasirox, an oral iron chelator used to treat chronic iron overload in patients with conditions such as thalassemia and sickle cell disease. Deferasirox binds to iron and facilitates its excretion from the body, thereby reducing iron levels and preventing iron-induced organ damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deferasirox meta isomer involves several steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the tridentate ligand: This involves the reaction of 2,3-dihydroxybenzoic acid with appropriate amines under controlled conditions to form the ligand structure.
Cyclization: The ligand undergoes cyclization to form the core structure of deferasirox.
Isomerization: Specific conditions are applied to obtain the meta isomer of deferasirox, which may involve selective catalysts and temperature control.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Deferasirox meta isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Deferasirox meta isomer has several scientific research applications:
Chemistry: It is used as a model compound to study iron chelation and its effects on metal ion homeostasis.
Biology: Research focuses on its role in cellular iron regulation and its impact on biological processes.
Medicine: this compound is investigated for its potential therapeutic effects in treating iron overload and related conditions.
Industry: The compound is used in the development of new iron chelators and related pharmaceuticals.
Mechanism of Action
Deferasirox meta isomer exerts its effects by binding to trivalent (ferric) iron with high affinity, forming a stable complex that is excreted via the kidneys. This process reduces iron levels in the body and prevents iron-induced toxicity. The molecular targets include iron ions, and the pathways involved are primarily related to iron metabolism and excretion .
Comparison with Similar Compounds
Similar Compounds
Deferiprone: Another oral iron chelator with a different chemical structure but similar function.
Deferoxamine: An injectable iron chelator used for acute iron overload.
Deferasirox: The parent compound of deferasirox meta isomer, with a slightly different structure.
Uniqueness
This compound is unique due to its specific isomeric form, which may offer distinct pharmacokinetic and pharmacodynamic properties compared to other iron chelators. Its unique structure allows for targeted research and potential therapeutic applications .
Properties
CAS No. |
2254105-61-6 |
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Molecular Formula |
C21H15N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C21H15N3O4/c25-17-10-3-1-8-15(17)19-22-20(16-9-2-4-11-18(16)26)24(23-19)14-7-5-6-13(12-14)21(27)28/h1-12,25-26H,(H,27,28) |
InChI Key |
KKTHKIBVWVQDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC(=C4)C(=O)O)O |
Origin of Product |
United States |
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